2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
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Overview
Description
2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and various substituents including ethoxyphenyl and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps. One common approach starts with the preparation of the triazole ring through the cyclization of appropriate hydrazine derivatives with isothiocyanates. The resulting triazole intermediate is then subjected to alkylation reactions to introduce the ethoxyphenyl and propylsulfanyl groups. The final step involves the formation of the pyrimidine ring through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Lansoprazole related compounds .
Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c1-5-11-27-20-24-23-18(13-28-19-21-14(3)12-15(4)22-19)25(20)16-7-9-17(10-8-16)26-6-2/h7-10,12H,5-6,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCNBIGTNIKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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